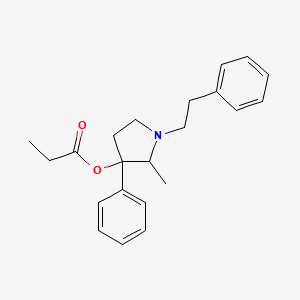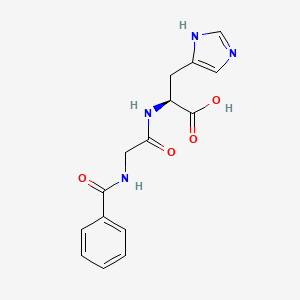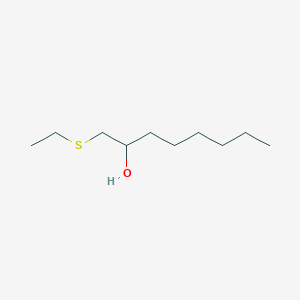
1-(Ethylsulfanyl)octan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)octan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethylsulfanyl group attached to an octan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)octan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-octene with an ethylsulfanyl group in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical processes and equipment. The Ziegler alcohol synthesis is one such method, where ethylene is oligomerized using triethylaluminium followed by oxidation of the alkylaluminium products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylsulfanyl)octan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethylsulfanyl group.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)octan-2-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfanyl)octan-2-OL involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-Octanol: A simple alcohol with a similar carbon chain length but lacking the ethylsulfanyl group.
2-Octanol: Another alcohol with a hydroxyl group on the second carbon but without the ethylsulfanyl group.
1-Decanol: A longer-chain alcohol with similar properties but different applications.
Uniqueness: 1-(Ethylsulfanyl)octan-2-OL is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
70190-27-1 |
|---|---|
Formule moléculaire |
C10H22OS |
Poids moléculaire |
190.35 g/mol |
Nom IUPAC |
1-ethylsulfanyloctan-2-ol |
InChI |
InChI=1S/C10H22OS/c1-3-5-6-7-8-10(11)9-12-4-2/h10-11H,3-9H2,1-2H3 |
Clé InChI |
ICHGUMJVEAIRFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CSCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


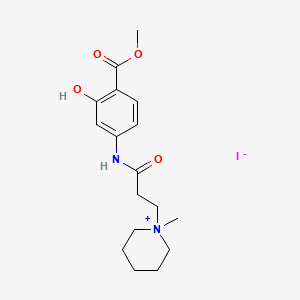
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
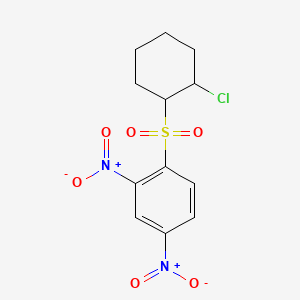
![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)

